molecular formula C29H26O4 B116345 2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol CAS No. 152383-83-0

2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol

Cat. No. B116345
M. Wt: 438.5 g/mol
InChI Key: JPOSRDXMWOPQOV-UHFFFAOYSA-N
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Description

2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol, commonly known as BHPP, is a synthetic compound that belongs to the family of bisphenol derivatives. BHPP has gained significant attention in the scientific community due to its potential applications in biomedical research.

Scientific Research Applications

Antioxidant Properties and Enzyme Inhibition

Bisphenol derivatives, such as 2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol, demonstrate significant antioxidant properties. For instance, bisphenol has been identified as a potent inhibitor of the (Ca2+ + Mg2+‐ATPase) of skeletal muscle sarcoplasmic reticulum, suggesting its effectiveness in protecting against oxidative stress in biological systems (Sokolove et al., 1986).

Molecular Structure and Hydrogen Bonding

The molecular structure and hydrogen bonding patterns of bisphenol derivatives are crucial in understanding their chemical behavior. Studies on various derivatives, including those similar to 2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol, have shown complex hydrogen bonding networks, essential for their stability and reactivity (Masci & Thuéry, 2002).

Bioremediation and Environmental Impact

Bisphenol A, a compound structurally related to 2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol, has been a focus of bioremediation research. It is degraded by specific fungi under non-ligninolytic conditions, indicating potential pathways for environmental remediation of similar compounds (Wang et al., 2013).

Luminescent and Electronic Properties

Certain bisphenol derivatives exhibit luminescent properties, as demonstrated in a study on phenol-pyridyl boron complexes. These compounds, including those structurally related to 2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol, have been used in electroluminescent devices, showcasing their potential in electronic applications (Zhang et al., 2006).

properties

CAS RN

152383-83-0

Product Name

2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol

Molecular Formula

C29H26O4

Molecular Weight

438.5 g/mol

IUPAC Name

2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol

InChI

InChI=1S/C29H26O4/c1-33-29-19-28(32)26(17-21-7-12-23(30)13-8-21)25(16-11-20-5-3-2-4-6-20)27(29)18-22-9-14-24(31)15-10-22/h2-16,19,30-32H,17-18H2,1H3/b16-11+

InChI Key

JPOSRDXMWOPQOV-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1)O)CC2=CC=C(C=C2)O)/C=C/C3=CC=CC=C3)CC4=CC=C(C=C4)O

SMILES

COC1=C(C(=C(C(=C1)O)CC2=CC=C(C=C2)O)C=CC3=CC=CC=C3)CC4=CC=C(C=C4)O

Canonical SMILES

COC1=C(C(=C(C(=C1)O)CC2=CC=C(C=C2)O)C=CC3=CC=CC=C3)CC4=CC=C(C=C4)O

synonyms

5-methoxy-3-(2-phenylethenyl)-2,4-bis(4-hydroxybenzyl)phenol
5-MPE-Bis(HOBz)phenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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